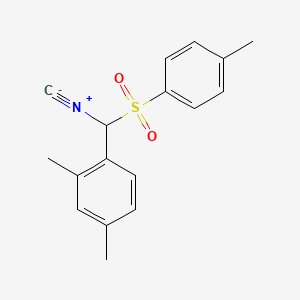
1-(Pyrimidin-2-yl)piperidin-3-amin
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyrimidin-2-yl)piperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Piperidinderivate, einschließlich “1-(Pyrimidin-2-yl)piperidin-3-amin”, spielen eine bedeutende Rolle in der pharmazeutischen Industrie. Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und werden aufgrund ihrer biologischen Aktivität zur Synthese von Medikamenten eingesetzt . Die Struktur der Verbindung ermöglicht die Entwicklung verschiedener pharmakologisch aktiver Wirkstoffe.
Antikrebsmittel
Die Struktur von “this compound” wurde bei der Entwicklung von Verbindungen mit Antikrebswirkungen genutzt. So wurden beispielsweise Derivate dieser Verbindung als duale Inhibitoren für klinisch resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) entwickelt, die ein Potenzial in der Krebsbehandlung bieten .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate sind bekannt für ihre antimikrobielle und antimykotische Aktivität. Die Einarbeitung der Pyrimidin-2-yl- und Piperidin-3-amin-Einheiten kann zur Entwicklung neuer Wirkstoffe führen, die zur Bekämpfung verschiedener bakterieller und Pilzinfektionen eingesetzt werden können .
Neurologische Erkrankungen
Verbindungen mit einer Piperidinstruktur, wie z. B. “this compound”, werden hinsichtlich ihres Potenzials zur Behandlung neurologischer Erkrankungen untersucht. Sie könnten Anwendungen bei der Entwicklung von Anti-Alzheimer- und Antipsychotika haben .
Analgetika und Entzündungshemmende
Die analgetischen und entzündungshemmenden Eigenschaften von Piperidinderivaten machen sie wertvoll bei der Schmerzbehandlung und bei entzündlichen Erkrankungen. Die Erforschung von “this compound” könnte zu neuen Therapieoptionen für Patienten führen, die an chronischen Schmerzen und Entzündungen leiden .
Materialwissenschaftliche Anwendungen
Über medizinische Anwendungen hinaus haben heterocyclische Verbindungen wie “this compound” wichtige Anwendungen in der Materialwissenschaft. Sie können als Fluoreszenzsensoren, Farbstoffe, Aufhellmittel, Kunststoffe, Informationsspeicher und analytische Reagenzien eingesetzt werden .
Antiviren- und Antimalaria-Anwendungen
Die Vielseitigkeit von Piperidinderivaten erstreckt sich auf antivirale und antimalarielle Anwendungen. Die strukturellen Merkmale von “this compound” könnten genutzt werden, um Behandlungen für Virusinfektionen und Malaria zu entwickeln .
Arzneimittelforschung und -entwicklung
Schließlich ist der Piperidin-Kern ein Eckpfeiler in der Arzneimittelforschung. “this compound” kann als Baustein bei der Synthese verschiedener Arzneimittel dienen und die Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen unterstützen .
Biochemische Analyse
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .
Cellular Effects
1-(Pyrimidin-2-yl)piperidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by 1-(Pyrimidin-2-yl)piperidin-3-amine results in reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(Pyrimidin-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-yl)piperidin-3-amine undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, 1-(Pyrimidin-2-yl)piperidin-3-amine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidin-3-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-(Pyrimidin-2-yl)piperidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 1-(Pyrimidin-2-yl)piperidin-3-amine is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidin-3-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDLXLANFEESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-25-6 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)


![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)



